molecular formula C19H20O2 B6346458 (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 1354941-78-8

(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No. B6346458
CAS RN: 1354941-78-8
M. Wt: 280.4 g/mol
InChI Key: LCCGFIBKEYROFF-NTEUORMPSA-N
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Description

(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as 4-ethyl-4-ethoxy-1-phenyl-2-propen-1-one, is a synthetic organic compound of the alkenone family. This compound has been studied for its potential applications in scientific research, and its mechanism of action, biochemical, and physiological effects have been explored.

Scientific Research Applications

(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of novel drugs, as well as for its potential use as an inhibitor of enzymes related to cancer and other diseases. It has also been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes related to cancer and other diseases. It is thought to act by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one have not been fully studied. However, it has been shown to inhibit the activity of certain enzymes related to cancer and other diseases. It is also believed to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one in laboratory experiments include its ease of synthesis, its low cost, and its availability. However, the compound is not very stable and can degrade over time. Additionally, its mechanism of action is not yet well understood, which may limit its utility in certain experiments.

Future Directions

The potential future directions for (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one include further exploration of its mechanism of action, development of more efficient synthesis methods, and further exploration of its potential applications in drug synthesis and other areas. Additionally, further research could be conducted into its potential use as an inhibitor of enzymes related to cancer and other diseases. Finally, further research could be conducted into its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one can be synthesized by the reaction of 4-ethylphenol and 4-ethoxyphenol in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere at a temperature of 130-150°C and a pressure of 0.5-1.5 bar. The desired product is obtained in a yield of 80-90%.

properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-3-15-5-7-16(8-6-15)9-14-19(20)17-10-12-18(13-11-17)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCGFIBKEYROFF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

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